methyl (3,4-dimethoxybenzyl)carbamate
Overview
Description
Methyl (3,4-dimethoxybenzyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a benzyl group, which is further substituted with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3,4-dimethoxybenzyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Another method involves the use of carbamoyl chlorides, which can be reacted with 3,4-dimethoxybenzyl alcohol to form the carbamate. This reaction often requires the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (3,4-dimethoxybenzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzoic acid, while reduction of the carbamate group can produce 3,4-dimethoxybenzylamine.
Scientific Research Applications
Methyl (3,4-dimethoxybenzyl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving carbamate hydrolysis.
Mechanism of Action
The mechanism by which methyl (3,4-dimethoxybenzyl)carbamate exerts its effects involves the interaction of the carbamate group with various molecular targets. In biological systems, carbamates can inhibit the activity of enzymes such as acetylcholinesterase by forming a covalent bond with the active site serine residue. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects .
Comparison with Similar Compounds
Methyl (3,4-dimethoxybenzyl)carbamate can be compared with other carbamate compounds, such as:
Methyl carbamate: Lacks the benzyl and methoxy groups, making it less complex and less specific in its applications.
Ethyl (3,4-dimethoxybenzyl)carbamate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and solubility.
Phenyl (3,4-dimethoxybenzyl)carbamate: Contains a phenyl group, which can influence its interaction with biological targets and its overall stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
methyl N-[(3,4-dimethoxyphenyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-14-9-5-4-8(6-10(9)15-2)7-12-11(13)16-3/h4-6H,7H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVAGOUEXLYAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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